Impureté 4 du balsalazide

Vue d'ensemble

Description

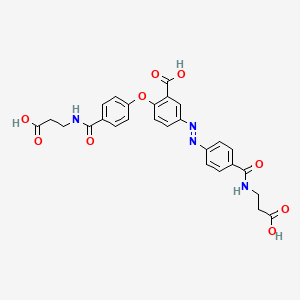

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, also known as 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, is a useful research compound. Its molecular formula is C27H24N4O9 and its molecular weight is 548.508. The purity is usually 95%.

BenchChem offers high-quality 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse pharmaceutique et contrôle de la qualité

L'impureté 4 du balsalazide est utilisée dans l'industrie pharmaceutique pour le contrôle de la qualité du balsalazide disodique, un médicament utilisé pour traiter la rectocolite hémorragique . L'impureté est identifiée et quantifiée à l'aide de techniques chromatographiques avancées afin de garantir la pureté et la sécurité du médicament. Cela implique des méthodes indicatrices de stabilité qui peuvent détecter les impuretés à des concentrations très faibles, garantissant la conformité aux normes réglementaires .

Études de métabolisme et de pharmacocinétique des médicaments

Les chercheurs utilisent cette impureté pour étudier le métabolisme du balsalazide disodique. En comprenant comment le médicament et ses impuretés sont métabolisés dans l'organisme, les scientifiques peuvent prédire les interactions médicamenteuses, les effets secondaires et les schémas de dosage optimaux .

Tests de contrainte dans la formulation des médicaments

L'this compound est utilisée dans les tests de contrainte pour évaluer la stabilité du balsalazide disodique dans diverses conditions, telles que l'exposition à la lumière, à la chaleur et à l'humidité . Cela permet de déterminer la durée de conservation et les exigences de stockage du médicament.

Développement de méthodes analytiques

L'impureté sert de norme dans le développement de nouvelles méthodes analytiques pour les tests de médicaments. Elle est utilisée pour valider les performances des procédures analytiques, en s'assurant qu'elles sont sensibles, spécifiques et reproductibles .

Synthèse de normes de référence

Dans la synthèse de normes de référence, l'this compound est synthétisée et caractérisée afin de créer une référence pour la comparaison analytique. Ces normes sont cruciales pour l'étalonnage des instruments analytiques et la validation des méthodes d'essai .

Mécanisme D'action

Target of Action

Balsalazide impurity 4, also known as Balsalazide disodium impurity 4, is a prodrug . The primary target of this compound is the large intestine, where it is enzymatically cleaved to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is an anti-inflammatory drug that acts directly on ulcerative colitis .

Mode of Action

Balsalazide impurity 4 is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally (in the GI tract) rather than systemically .

Biochemical Pathways

The biochemical pathway involved in the action of Balsalazide impurity 4 is the azoreduction process carried out by bacteria in the colon . This process cleaves the compound, releasing mesalazine, which then acts on the large intestine to exert its anti-inflammatory effects . It is believed that 5-aminosalicylic acid diminishes inflammation by blocking the production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase .

Result of Action

The result of the action of Balsalazide impurity 4 is the reduction of inflammation in the large intestine, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide impurity 4 can effectively treat the symptoms of these conditions without causing systemic side effects .

Analyse Biochimique

Biochemical Properties

Balsalazide, the parent compound, is known to release mesalazine or 5-aminosalicylic acid in the large intestine . Mesalazine is the therapeutically active part of the molecule

Cellular Effects

Balsalazide and one of its primary metabolites are known to inhibit the growth of cultured human colon cancer cells .

Molecular Mechanism

Balsalazide is known to be enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug .

Temporal Effects in Laboratory Settings

A stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide disodium and its related impurities .

Dosage Effects in Animal Models

Balsalazide is known to inhibit aberrant crypt formation in animals treated with the carcinogen azoxymethane .

Metabolic Pathways

Balsalazide is known to be metabolized by bacterial azo-reductases in the colon .

Transport and Distribution

Balsalazide is known to be delivered intact to the colon .

Subcellular Localization

Balsalazide is known to be cleaved by bacterial azoreduction in the colon to release equimolar quantities of mesalazine .

Propriétés

IUPAC Name |

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNXRKWSCKIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158858 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-62-9 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)